molecular formula C13H18N2O B8764754 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine

6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B8764754
M. Wt: 218.29 g/mol
InChI Key: YZXZJDHYABUGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol . This compound features a fused ring system that includes both pyrrolo and oxazine rings, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrole derivative with an oxazine precursor in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Benzyl-octahydropyrrolo[3,4-b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, altering their activity. The pathways involved could include neurotransmitter modulation or inhibition of specific metabolic enzymes .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-9-12-13(10-15)16-7-6-14-12/h1-5,12-14H,6-10H2

InChI Key

YZXZJDHYABUGSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2CN(CC2N1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.6 g (66mmol) of 1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine are heated under reflux in a mixture of 60 ml of concentrated sulphuric acid and 20 ml of water for 6 hours. The mixture is rendered alkaline with concentrated sodium hydroxide solution, the sodium sulphate which has precipitated is filtered off with suction and the filtrate is extracted with chloroform. The extract is dried over potassium carbonate and concentrated and the residue is distilled.
Name
1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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